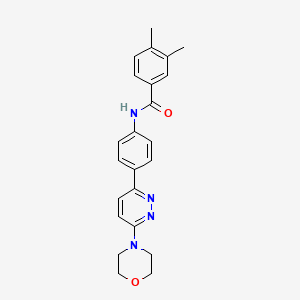

![molecular formula C22H15ClN4O2 B2471300 4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile CAS No. 902965-32-6](/img/structure/B2471300.png)

4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

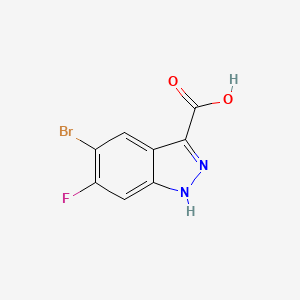

4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C22H15ClN4O2 and its molecular weight is 402.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Related Compounds

The compound 4-{[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile, though not directly mentioned, relates closely to compounds studied for their synthesis methods and structural characteristics. For instance, similar compounds have been synthesized as intermediates in producing diarylpyrimidine HIV-1 reverse transcriptase inhibitors and derivatives. A notable synthesis involved a three-step yield process starting from 2-thiouracil, leading to the production of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Ju Xiu-lia, 2015).

Structural and Spectroscopic Analysis

Compounds with a similar pyrimidine structure have undergone detailed structural analysis. Notably, uracil derivatives have been synthesized and characterized, with their crystal structures determined using X-ray diffraction. The studies revealed significant insights into their molecular architecture and interactions, such as the N–H···O inter-molecular hydrogen bond formation (Ting Yao et al., 2013). These structural insights are crucial in understanding the molecular interactions and stability of compounds with a similar pyrimidine core.

Electrochemical and Spectroscopic Properties

Studies on novel compounds comprising a redox-active group core and a nucleobase in the peripheries have shown significant electrochemical and spectroscopic properties. UV and cyclic voltammetry (CV) analyses of these compounds revealed distinct and notable properties, showcasing the potential of pyrimidine derivatives in various applications (S. Asaftei et al., 2011).

Antimicrobial Activity

Compounds structurally related to the mentioned chemical have been synthesized and evaluated for their antimicrobial activities. In one study, derivatives of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan exhibited significant antibacterial and antifungal activities, indicating the potential biomedical applications of similar compounds (Mahesh K. Kumar et al., 2022).

Mechanism of Action

Target of Action

CCG-31495, also known as F6548-1950, is a small-molecule inhibitor that primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular functions, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-31495 acts downstream of Rho, blocking the transcription stimulated by the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1) . This inhibition disrupts the Rho/SRF pathway, which is involved in various cellular processes .

Biochemical Pathways

CCG-31495 specifically inhibits the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF . This inhibition affects the Rho/SRF pathway, leading to changes in various cellular functions and biochemical pathways .

Pharmacokinetics

The study of drug disposition in the human body is an integral part of drug development and rational pharmacotherapy .

Result of Action

CCG-31495 has been shown to modulate mitochondrial functions . It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . Additionally, CCG-31495 has been found to have inhibitory effects on cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration .

Action Environment

It is known that various environmental factors can influence the action of chemical compounds

Properties

IUPAC Name |

4-[[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O2/c23-19-6-2-1-4-17(19)14-27-21(28)18-5-3-11-25-20(18)26(22(27)29)13-16-9-7-15(12-24)8-10-16/h1-11H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGOJWSFEQBMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

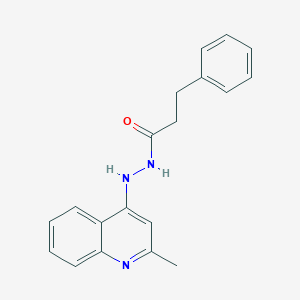

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)

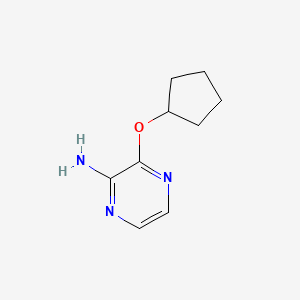

![(3-Propyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2471221.png)

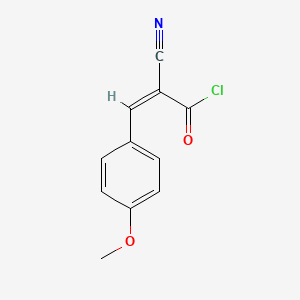

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2471223.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)

![3-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2471227.png)

![1-Morpholino-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2471236.png)

![Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride](/img/structure/B2471237.png)

![1-(3,5-dimethylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2471240.png)